molecular formula C7H5ClFNO2 B13023048 Methyl5-chloro-2-fluoroisonicotinate

Methyl5-chloro-2-fluoroisonicotinate

Cat. No.: B13023048
M. Wt: 189.57 g/mol
InChI Key: PEYCQTNBTIBDPX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoroisonicotinate is a halogenated pyridine derivative featuring a methyl ester group at the 4-position of the pyridine ring (isonicotinate backbone), with chlorine and fluorine substituents at the 5- and 2-positions, respectively. Key characteristics include:

  • Molecular formula: Likely C₇H₅ClFNO₂ (based on nicotinate analogs).
  • Functional groups: Ester (methyl), chloro (C5), fluoro (C2).
  • Applications: Such compounds are intermediates in pharmaceuticals and agrochemicals, leveraging halogen substituents for enhanced reactivity and binding properties.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

methyl 5-chloro-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3

InChI Key

PEYCQTNBTIBDPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)F

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination Strategies

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Nucleophilic substitution (Cl → F) Methyl 5,6-dichloronicotinate, KF, DMF, reflux 155–158 1 hour ~60–75 Selective substitution at 6-position
2 Esterification 5-chloro-2-fluoroisonicotinic acid, MeOH, H2SO4 Reflux (~65) Several h >85 Acid-catalyzed esterification
3 Catalytic hydrogenation Lindlar catalyst or Pd/C, triethylamine, MeOH 20–50 Several h Variable Selective dechlorination if needed
4 Direct C-H fluorination AgF2, mild conditions, no prefunctionalization Room temp Minutes to h High Novel method, high selectivity

Research Findings and Notes

  • The nucleophilic substitution method using potassium fluoride in DMF is well-documented and provides a reliable route to fluorinated isonicotinates with moderate to good yields.

  • Catalytic hydrogenation methods allow selective removal of chlorine atoms, improving the purity and yield of the desired mono-chlorinated fluorinated product. The choice of catalyst and reaction conditions critically affects selectivity.

  • The silver(II) fluoride-mediated C-H fluorination represents a significant advancement, enabling direct fluorination without the need for halogenated precursors, thus simplifying the synthesis and reducing steps.

  • Esterification under acidic reflux is a classical and efficient method to obtain the methyl ester, with industrial scalability demonstrated in related compounds.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution Methyl 5,6-dichloronicotinate KF, DMF, reflux 155–158°C Established, moderate yield High temperature, long reaction
Catalytic Hydrogenation 2,6-dichloro-5-fluoro-nicotinate Pd/C or Lindlar catalyst, alkaline base Selective dechlorination Requires catalyst optimization
Direct C-H Fluorination 5-chloroisonicotinate or analogs AgF2, room temperature Mild conditions, high selectivity Novel, may require specialized reagents
Acid-Catalyzed Esterification 5-chloro-2-fluoroisonicotinic acid Methanol, H2SO4, reflux High yield, scalable Requires acid handling

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups on the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Methyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-fluoroisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Backbone Variations

Methyl 2-Chloro-5-Fluoronicotinate (C₇H₅ClFNO₂, MW 189.57)
  • Structural difference : Nicotinate backbone (ester at C3) vs. isonicotinate (ester at C4).
  • Impact : Altered electronic distribution and steric effects influence reactivity. For example, nicotinate derivatives may exhibit different regioselectivity in cross-coupling reactions compared to isonicotinates .
Methyl 2,5-Dichloroisonicotinate (C₇H₅Cl₂NO₂, CAS 1060810-03-8)
  • Substituents : Cl at C2 and C5 (vs. Cl at C5 and F at C2 in the target compound).
  • Impact : Higher molecular weight (Cl > F) and increased lipophilicity. Dichloro analogs often show stronger electrophilic character but reduced metabolic stability compared to fluoro-chloro combinations .

Halogen-Substituted Analogs

Methyl 5-Bromo-2-Chloronicotinate (C₇H₅BrClNO₂, CAS 78686-79-0)
  • Substituents : Br at C5, Cl at C2.
  • However, brominated compounds are generally heavier (MW ~266) and may face regulatory scrutiny due to environmental persistence .
5-Bromo-2-Chloro-6-Methylnicotinic Acid (C₇H₅BrClNO₂, CAS 13959-02-9)
  • Substituents : Additional methyl at C4.
  • This compound’s carboxylic acid group (vs. methyl ester) also alters solubility and bioavailability .

Functional Group Variations

5-Chloro-2-Methylisonicotinic Acid (C₇H₆ClNO₂, CAS 88912-26-9)
  • Substituents : Methyl at C2 (vs. F) and carboxylic acid (vs. ester).
  • Impact : The carboxylic acid group enhances hydrogen-bonding capacity, favoring crystal packing in solid-state formulations. However, methyl substituents lack the electronegativity of fluorine, reducing electronic effects on aromatic rings .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Similarity Score Key Properties
Methyl 5-Chloro-2-Fluoroisonicotinate* C₇H₅ClFNO₂ Cl (C5), F (C2) ~189.57 Reference Balanced reactivity, moderate lipophilicity
Methyl 2-Chloro-5-Fluoronicotinate C₇H₅ClFNO₂ Cl (C2), F (C5) 189.57 0.78† Nicotinate backbone; isomer-dependent reactivity
Methyl 2,5-Dichloroisonicotinate C₇H₅Cl₂NO₂ Cl (C2, C5) 208.02 0.83 Higher electrophilicity, lower stability
Methyl 5-Bromo-2-Chloronicotinate C₇H₅BrClNO₂ Br (C5), Cl (C2) ~265.48 0.78 Enhanced halogen bonding; environmental concerns
5-Chloro-2-Methylisonicotinic Acid C₇H₆ClNO₂ Cl (C5), CH₃ (C2) 187.58 0.90 Improved crystallinity; reduced electronic effects

*Inferred properties; †Similarity based on structural analogs.

Research Findings and Implications

  • Fluoro vs. Chloro/Bromo : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens .
  • Backbone Isomerism : Isonicotinate derivatives (ester at C4) often exhibit distinct solubility profiles compared to nicotinates (ester at C3), impacting formulation strategies .
  • Functional Group Trade-offs : Methyl esters improve membrane permeability but require hydrolysis for prodrug activation, whereas carboxylic acids offer direct ionic interactions .

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